1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine CAS number and chemical identifiers
1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine CAS number and chemical identifiers
An In-Depth Technical Guide to the 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine Core and Related Scaffolds
Introduction
This technical guide is designed for researchers, scientists, and professionals in drug development who are interested in the chemical space surrounding the 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine scaffold. An initial search for the specific compound "1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine" did not yield a unique CAS Registry Number or extensive literature, suggesting it may be a novel or less-documented molecule.
However, the core structural motifs—the pyrrolidine ring, a substituted nitrophenyl group, and a sulfonyl linkage—are of significant interest in medicinal chemistry. These components are present in numerous bioactive molecules and approved pharmaceuticals. This guide, therefore, provides a comprehensive analysis of these key structural features by examining closely related and well-documented compounds. We will delve into their chemical identifiers, the strategic importance of the pyrrolidine scaffold in drug design, established synthetic protocols, and the influence of the substituted phenyl sulfone moiety on biological activity.
Part 1: Chemical Identification of Related Compounds
To provide a clear frame of reference, this section details the chemical identifiers for several structurally related compounds that feature the core components of the topic of interest. The subtle variations in these structures, such as the nature and position of substituents, underscore the diverse chemical space available for exploration.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |
| 1-(4-Nitrophenyl)pyrrolidine | 10220-22-1 | C₁₀H₁₂N₂O₂ | 192.21 | 1-(4-nitrophenyl)pyrrolidine[1] |
| 1-(4-Methyl-2-nitrophenyl)pyrrolidine | 59504-34-6 | C₁₁H₁₄N₂O₂ | 206.24 | 1-(4-methyl-2-nitrophenyl)pyrrolidine[2] |
| 1-[[(4-Nitrophenyl)methyl]sulfonyl]pyrrolidine | 340041-91-0 | C₁₁H₁₄N₂O₄S | 270.31 | 1-[[(4-nitrophenyl)methyl]sulfonyl]pyrrolidine[3] |
| (2S)-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid | Not Available | C₁₁H₁₂N₂O₆S | 300.29 | (2S)-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid[4] |
Part 2: The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The five-membered, saturated pyrrolidine ring is a cornerstone of modern drug discovery, valued for its unique combination of structural and physicochemical properties.[5] Its prevalence in over 20 FDA-approved drugs is a testament to its versatility and favorable biological profile.[6]
Strategic Advantages of the Pyrrolidine Moiety:
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Enhanced Physicochemical Properties : The pyrrolidine nitrogen can act as a hydrogen bond acceptor, while an N-H group (if present) can be a hydrogen bond donor. This capability, coupled with its non-planar structure, often improves aqueous solubility and other key pharmacokinetic properties compared to its aromatic or carbocyclic counterparts.[7]
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Three-Dimensional (3D) Scaffolding : Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring provide a non-planar scaffold. This "pseudorotation" allows for a more comprehensive exploration of the 3D pharmacophore space, enabling more precise and potent interactions with biological targets.[5][8]
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Stereochemical Diversity : The stereogenic carbons inherent to many substituted pyrrolidines allow for the fine-tuning of biological activity. Different stereoisomers can exhibit vastly different binding modes and potencies, offering a powerful tool for optimizing drug candidates.[8]
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Metabolic Considerations : While the pyrrolidine ring is a frequent component of successful drugs, it is essential to be vigilant about its potential metabolic liabilities. In some contexts, it can be bio-activated to form reactive iminium ions, which may have toxicological implications.[7]
The amino acids L-proline and hydroxyproline are natural, chiral building blocks that feature the pyrrolidine ring, making this scaffold readily accessible for the synthesis of complex molecules.[9]
Part 3: Synthesis and Reactivity
The construction of substituted pyrrolidines and the formation of sulfonamide bonds are fundamental transformations in the synthesis of the target chemical class.
General Synthesis of N-Aryl Pyrrolidines
A common and effective method for synthesizing N-aryl pyrrolidines involves the reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran in the presence of a reducing agent like sodium borohydride. This approach is robust and compatible with a wide array of functional groups on the aniline ring.[10]
Protocol: Synthesis of N-Sulfonylated Pyrrolidine Derivatives
The following protocol is based on the well-established synthesis of N-nosyl-protected amino acids, which is directly applicable to the core structure of interest.[11] This method demonstrates the reaction of a secondary amine (the pyrrolidine ring of a proline derivative) with a sulfonyl chloride to form a stable sulfonamide.
Objective: To synthesize 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic Acid.
Materials:
-
4-Hydroxyproline (1 equivalent)
-
4-Nitrobenzenesulfonyl chloride (1 equivalent)
-
Sodium carbonate (Na₂CO₃) (1 equivalent)
-
Water
-
20% Hydrochloric Acid (HCl)
Step-by-Step Procedure:
-
Solubilization: Dissolve 4-hydroxyproline and sodium carbonate in water with continuous stirring until a clear solution is obtained. The base is crucial for neutralizing the HCl byproduct generated during the reaction.[11]
-
Cooling: Cool the solution to approximately -5 °C in an ice-salt bath. This is critical to control the exothermic reaction and prevent unwanted side reactions.
-
Sulfonyl Chloride Addition: Add 4-nitrobenzenesulfonyl chloride in several small portions over the course of one hour while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 4 hours to ensure the reaction proceeds to completion.[11]
-
Acidification & Precipitation: Carefully acidify the mixture with 20% HCl until the pH reaches 2. This protonates the carboxylic acid and causes the desired product to precipitate out of the solution.
-
Isolation: Filter the resulting solid product, wash it thoroughly with cold water to remove any residual salts and acid, and dry it in the open air.[11]
Synthesis Workflow Diagram
Caption: General workflow for the N-sulfonylation of a proline derivative.
Part 4: The Role of the Substituted Phenyl Sulfone Moiety
The "4-(Ethylsulfonyl)-2-nitrophenyl" fragment combines three important pharmacophoric elements: an aromatic ring, a nitro group, and a sulfone linker.
-
Aromatic Ring : Provides a rigid scaffold for orienting substituents and can engage in π-stacking interactions with biological targets.
-
Sulfone Group (SO₂) : This group is a strong hydrogen bond acceptor and is metabolically stable. Its electron-withdrawing nature and steric bulk significantly influence the electronic properties and conformation of the molecule, which can be critical for target binding and modulating pharmacokinetic properties.
-
Nitro Group (NO₂) : The nitro group is a potent electron-withdrawing group. In medicinal chemistry, nitroaromatic compounds are often used as synthetic intermediates. While some nitroaromatic drugs exist, their use can be limited by concerns over potential metabolic reduction to toxic species. However, their inclusion can be key to achieving high potency, as seen in various therapeutic areas.
The combination of these features on a pyrrolidine scaffold suggests a molecule designed for high-affinity binding, with the sulfone providing a stable, polar interaction point and the substituted ring defining specificity. For instance, in the development of monoamine uptake inhibitors, substitutions on the phenyl ring of related pyrovalerone analogs were shown to be critical for modulating potency and selectivity between the dopamine (DAT) and norepinephrine (NET) transporters.[12]
References
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PubChem. (n.d.). (2S)-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid. Retrieved from [Link]
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Idris, M. S., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules. Retrieved from [Link]
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Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
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precisionFDA. (n.d.). PYRROLIDINE. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 1-(4-Methyl-2-nitrophenyl)pyrrolidine. Retrieved from [Link]
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NIST. (n.d.). Pyrrolidine. Retrieved from [Link]
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MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
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Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]
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